molecular formula C5H11NO2S B14747177 Cysteine, ethyl- CAS No. 1320-75-8

Cysteine, ethyl-

Cat. No.: B14747177
CAS No.: 1320-75-8
M. Wt: 149.21 g/mol
InChI Key: SMLNREUXXJESLR-BYPYZUCNSA-N
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Description

Cysteine, ethyl- is a derivative of the amino acid cysteine, where the ethyl group is attached to the sulfur atom. This compound is known for its potential therapeutic applications and its role in various biochemical processes. It is often studied for its antioxidant properties and its ability to modulate cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cysteine, ethyl- typically involves the esterification of cysteine. One common method is the reaction of cysteine with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds under reflux conditions, leading to the formation of cysteine ethyl ester .

Industrial Production Methods

Industrial production of cysteine, ethyl- often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization and distillation are employed to obtain high-purity cysteine, ethyl- .

Chemical Reactions Analysis

Types of Reactions

Cysteine, ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cysteine, ethyl- has a wide range of applications in scientific research:

Mechanism of Action

Cysteine, ethyl- exerts its effects primarily through its antioxidant properties. It can donate electrons to neutralize reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, it can modulate various signaling pathways involved in cellular stress responses and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cysteine, ethyl- is unique due to its specific esterification, which enhances its lipophilicity and cellular uptake compared to other cysteine derivatives. This makes it particularly useful in applications where enhanced bioavailability is desired .

Properties

CAS No.

1320-75-8

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

(2R)-2-(ethylamino)-3-sulfanylpropanoic acid

InChI

InChI=1S/C5H11NO2S/c1-2-6-4(3-9)5(7)8/h4,6,9H,2-3H2,1H3,(H,7,8)/t4-/m0/s1

InChI Key

SMLNREUXXJESLR-BYPYZUCNSA-N

Isomeric SMILES

CCN[C@@H](CS)C(=O)O

Canonical SMILES

CCNC(CS)C(=O)O

Origin of Product

United States

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